REACTION_CXSMILES
|
ClC1C=C(Cl)C=CC=1OC[C:6]1[NH:7][C:8]2[CH:14]=[C:13]([C:15]([OH:17])=O)[CH:12]=[CH:11][C:9]=2[N:10]=1.[CH2:23]([NH2:29])[C:24]1[O:28][CH:27]=[CH:26][CH:25]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(CC1C=C(CN(C)C)C(O)=C(CN(C)C)C=1)C>[O:28]1[CH:27]=[CH:26][CH:25]=[C:24]1[CH2:23][NH:29][C:15]([C:13]1[CH:12]=[CH:11][C:9]2[N:10]=[CH:6][NH:7][C:8]=2[CH:14]=1)=[O:17]
|
Name
|
2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid
|
Quantity
|
22.2 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC=2NC3=C(N2)C=CC(=C3)C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
|
Quantity
|
21.1 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
14.9 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate and 10% HCl
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 anh)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CNC(=O)C1=CC2=C(N=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 mg | |
YIELD: PERCENTYIELD | 37.92% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |